molecular formula C5H6N4O B8649445 N'-hydroxypyrimidine-5-carboximidamide CAS No. 90993-50-3

N'-hydroxypyrimidine-5-carboximidamide

Cat. No. B8649445
CAS RN: 90993-50-3
M. Wt: 138.13 g/mol
InChI Key: GOZCLARWIONBKR-UHFFFAOYSA-N
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Description

N'-hydroxypyrimidine-5-carboximidamide is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
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properties

CAS RN

90993-50-3

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N'-hydroxypyrimidine-5-carboximidamide

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-1-7-3-8-2-4/h1-3,10H,(H2,6,9)

InChI Key

GOZCLARWIONBKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product of Example 79B (5.47 g, 52 mmol) and aqueous hydroxylamine (Aldrich, 50%, 2.3 mL, 78 mmol) in methanol (50 mL) was stirred at 65° C. for 1 hour and then concentrated under reduced pressure to remove the volatiles. The residue was triturated with EtOAc (30 mL). The precipitates were collected by filtration and dried to give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 6.14 (s, 2 H), 9.03 (s, 2 H), 9.18 (s, 1 H), 10.06 (s, 1 H) ppm; MS (DCI/NH3) m/z 139 (M+H)+, 156 (M+NH4)+.
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Cyanopyrimidine (J. Org. Chem. 1962, 27, 2264) (0.64 g, 6.1 mmol) was dissolved in methanol (20 mL), the solution was cooled to 0° C. then hydroxylamine hydrochloride (0.42 g, 6.1 mmol) and triethylamine (0.84 mL, 6.1 mmol) were added and the mixture was heated to reflux overnight. The mixture was cooled to room temperature, and the solvent was removed in vacuo. The residue was pre-absorbed onto silica gel, and purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia—95:5:0.5 as eluant) to give a yellow solid which was contaminated with triethylamine hydrochloride. Recrystallisation from ethanol gave the title compound as a white solid (0.44 g).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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